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Compound of Interest

Compound Name: D-(+)-Cellobiose

Cat. No.: B7887825 Get Quote

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data for D-(+)-Cellobiose. It is intended for researchers,

scientists, and professionals in drug development and related fields who utilize spectroscopic

techniques for the structural elucidation and analysis of carbohydrates. This document outlines

detailed experimental protocols, presents summarized spectroscopic data in tabular format,

and includes a visual representation of the analytical workflow.

Introduction
D-(+)-Cellobiose is a disaccharide composed of two β-glucose units linked by a β(1→4)

glycosidic bond. As the repeating unit of cellulose, the most abundant biopolymer on Earth, the

study of its structural and chemical properties is of significant interest. Spectroscopic

techniques such as NMR and IR are powerful tools for characterizing the structure and

conformation of D-(+)-Cellobiose. This guide provides key spectroscopic data and the

methodologies to obtain them.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation

For solution-state NMR analysis, D-(+)-Cellobiose is typically dissolved in a deuterated

solvent, with deuterium oxide (D₂O) being the most common choice due to the high solubility of

the analyte and the desire to exchange labile hydroxyl protons.
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Weigh approximately 10-20 mg of D-(+)-Cellobiose.

Dissolve the sample in 0.5-0.7 mL of D₂O (99.9% D).

To facilitate the exchange of hydroxyl protons with deuterium, the sample can be lyophilized

from D₂O one or two times.

After the final dissolution, the solution is transferred to a 5 mm NMR tube.

2.1.2. Instrumentation and Data Acquisition

High-field NMR spectrometers (e.g., 400 MHz, 500 MHz, or higher) are recommended for the

analysis of carbohydrates to achieve better signal dispersion.

¹H NMR Spectroscopy:

Spectrometer: 400 MHz or higher.

Solvent: D₂O.

Temperature: Typically 298 K.

Pulse Program: A standard single-pulse experiment is usually sufficient. Solvent

suppression techniques may be employed to attenuate the residual HOD signal.

Acquisition Parameters: A sufficient number of scans should be acquired to achieve a

good signal-to-noise ratio.

¹³C NMR Spectroscopy:

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

Solvent: D₂O.

Temperature: Typically 298 K.

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is used.
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Acquisition Parameters: A larger number of scans is typically required for ¹³C NMR

compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
For solid-state IR analysis, the Potassium Bromide (KBr) pellet method is a common and

effective technique.

2.2.1. Sample Preparation (KBr Pellet Method)

Thoroughly dry spectroscopic grade KBr in an oven to remove any absorbed water.

In an agate mortar and pestle, grind 1-2 mg of D-(+)-Cellobiose to a fine powder.

Add approximately 100-200 mg of the dried KBr to the mortar.

Gently but thoroughly mix and grind the sample and KBr together until a homogeneous fine

powder is obtained.

Transfer the powder to a pellet die.

Press the powder under high pressure (typically several tons) using a hydraulic press to form

a transparent or translucent pellet.

2.2.2. Instrumentation and Data Acquisition

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

Accessory: A standard transmission sample holder.

Data Acquisition:

Acquire a background spectrum of a blank KBr pellet or of the empty sample

compartment.

Place the KBr pellet containing the D-(+)-Cellobiose sample in the holder and acquire the

sample spectrum.
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The final spectrum is typically presented in terms of transmittance or absorbance over a

range of wavenumbers (e.g., 4000-400 cm⁻¹).

Spectroscopic Data
¹H NMR Spectral Data
In solution, D-(+)-Cellobiose exists as an equilibrium mixture of α and β anomers at the

reducing end. The chemical shifts of the anomeric protons are particularly diagnostic. The

following table summarizes the reported ¹H NMR chemical shifts for D-(+)-Cellobiose in D₂O.

Note that primes (') are used to denote the non-reducing glucose unit.

Proton
α-Anomer Chemical Shift

(ppm)

β-Anomer Chemical Shift

(ppm)

H-1 ~5.22 (d) ~4.65 (d)

H-1' ~4.55 (d) ~4.55 (d)

H-2 to H-6 and H-2' to H-6' 3.2 - 4.0 (m) 3.2 - 4.0 (m)

d = doublet, m = multiplet

¹³C NMR Spectral Data
The ¹³C NMR spectrum also shows distinct signals for the α and β anomers, especially for the

carbons near the anomeric center. The following table provides a summary of the reported ¹³C

NMR chemical shifts for D-(+)-Cellobiose in D₂O.
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Carbon
α-Anomer Chemical Shift

(ppm)

β-Anomer Chemical Shift

(ppm)

C-1 ~92.5 ~96.4

C-2 ~72.0 ~74.8

C-3 ~73.3 ~76.5

C-4 ~79.5 ~79.8

C-5 ~72.0 ~76.5

C-6 ~60.6 ~60.6

C-1' ~103.0 ~103.0

C-2' ~73.8 ~73.8

C-3' ~76.0 ~76.0

C-4' ~70.0 ~70.0

C-5' ~75.8 ~75.8

C-6' ~61.0 ~61.0

IR Spectral Data
The IR spectrum of D-(+)-Cellobiose exhibits characteristic absorption bands corresponding to

the various functional groups present in the molecule. The following table lists the major IR

absorption bands and their assignments.
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Wavenumber (cm⁻¹) Vibrational Mode Assignment

~3400 (broad) O-H stretching vibrations

~2900 C-H stretching vibrations

~1640 H-O-H bending (adsorbed water)

~1430 C-H bending

~1370 C-H bending

~1160 C-O-C asymmetric stretching (glycosidic bond)

~1000 - 1100 C-O stretching

~895 β-glycosidic linkage

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

carbohydrate such as D-(+)-Cellobiose.
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Spectroscopic Analysis Workflow for D-(+)-Cellobiose

Sample Acquisition
(D-(+)-Cellobiose)

NMR Sample Preparation
(Dissolution in D2O)

NMR Analysis Path

IR Sample Preparation
(KBr Pellet)

IR Analysis Path

NMR Data Acquisition
(1H, 13C, etc.)

IR Data Acquisition
(FTIR)

NMR Spectral Processing
(Fourier Transform, Phasing, Baseline Correction)

IR Spectral Processing
(Background Subtraction)

Data Analysis and Interpretation
(Peak Assignment, Structural Elucidation)

Final Report and Data Archiving

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of D-
(+)-Cellobiose]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7887825#spectroscopic-data-nmr-ir-for-d-cellobiose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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